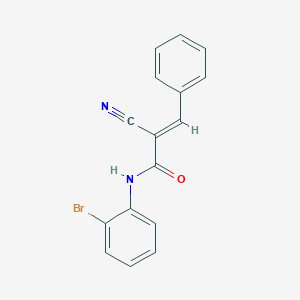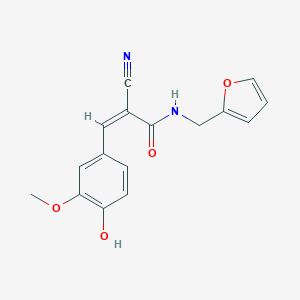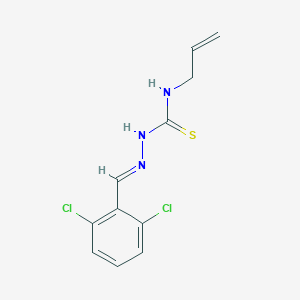![molecular formula C19H21NO5 B255330 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, also known as EPPB, is a synthetic compound that has been used in scientific research for its potential applications in cancer treatment. EPPB is a member of the benzamide family and has been shown to have promising anticancer properties in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is not fully understood, but it is believed to target specific cellular pathways that are involved in cancer cell growth and proliferation. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling. By inhibiting HDAC activity, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can promote the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects in preclinical studies. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling cell growth and proliferation. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has several advantages and limitations for use in lab experiments. One advantage of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is its specificity for HDAC inhibition, which can help to reduce off-target effects and increase the effectiveness of the compound. However, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate. One area of focus is the development of more effective delivery methods for 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate treatment. Additionally, further studies are needed to determine the safety and efficacy of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate in clinical trials.
Méthodes De Synthèse
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-aminobenzoic acid, ethyl glycolate, and phenoxyacetyl chloride. The synthesis of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate requires careful attention to detail and precise control of reaction conditions to ensure high purity and yield.
Applications De Recherche Scientifique
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in cancer treatment. In preclinical studies, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle in cancer cells.
Propriétés
Nom du produit |
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate |
|---|---|
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-ethoxyethyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-2-23-12-13-24-19(22)15-8-10-16(11-9-15)20-18(21)14-25-17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,21) |
Clé InChI |
OMJAHZNLPVGDGQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)



![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)


![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
